Dityrosine (hydrochloride)

Description

BenchChem offers high-quality Dityrosine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dityrosine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

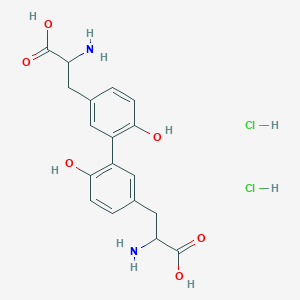

2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6.2ClH/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26;;/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEPHPAGIIPFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide on the Role of Dityrosine in Protein Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein aggregation is a hallmark of numerous debilitating human diseases, including a range of neurodegenerative disorders. The formation of insoluble protein deposits is a complex process influenced by a confluence of genetic, environmental, and cellular factors. Among the key molecular events implicated in the initiation and stabilization of these aggregates is the covalent cross-linking of proteins. This guide focuses on dityrosine, a specific post-translational modification resulting from the oxidative coupling of two tyrosine residues. We will delve into the fundamental mechanisms of dityrosine formation, its controversial yet critical role in the aggregation of disease-relevant proteins such as amyloid-beta (Aβ) and alpha-synuclein (α-Syn), and the advanced analytical techniques employed for its detection and quantification. This document aims to provide a comprehensive technical resource to inform experimental design and therapeutic strategy development in the context of protein misfolding diseases.

Introduction: The Covalent Stabilizer in Protein Misfolding

Dityrosine is a fluorescent molecule formed through the covalent linkage of two tyrosine residues, a process often initiated by oxidative stress.[1][2][3] This cross-link can occur both intramolecularly, altering the conformation of a single protein, or intermolecularly, covalently locking two protein molecules together.[4] While dityrosine plays a physiological role in the stabilization of certain structural proteins, conferring resistance to proteolysis and physical stress, its presence in other contexts is strongly associated with pathology.[1][3] Elevated levels of dityrosine are considered a biomarker for oxidative damage and have been linked to a variety of diseases, including Alzheimer's, Parkinson's, atherosclerosis, and cataracts.[1][3][5]

The formation of dityrosine cross-links can have profound consequences for protein structure and function. By creating a stable, covalent bond, it can trap proteins in non-native conformations, prevent their refolding or degradation, and serve as a nucleus for further aggregation.[4][5] This guide will explore the nuanced role of dityrosine, moving beyond its function as a simple biomarker to understand its mechanistic contribution to the protein aggregation cascade.

The Chemistry of Dityrosine Formation: A Radical-Mediated Process

The genesis of a dityrosine cross-link is a radical-driven process.[5] The initial and rate-limiting step is the generation of a tyrosyl radical, which involves the abstraction of a hydrogen atom from the hydroxyl group of a tyrosine residue.[5] This can be triggered by a variety of factors prevalent in a cellular environment under oxidative stress.

Key Initiators of Tyrosyl Radical Formation:

-

Reactive Oxygen Species (ROS): Highly reactive molecules such as hydroxyl radicals (•OH) can directly abstract a hydrogen atom from tyrosine.[1]

-

Enzymatic Reactions: Peroxidases, in the presence of hydrogen peroxide (H₂O₂), can catalyze the one-electron oxidation of tyrosine to form a tyrosyl radical.[4][6] Myeloperoxidase is one such enzyme implicated in this process.[7]

-

Metal-Catalyzed Oxidation (MCO): Redox-active metal ions like copper (Cu²⁺) and iron (Fe³⁺), often found in high concentrations within amyloid plaques, can participate in Fenton-like reactions to generate ROS, which in turn oxidize tyrosine residues.[5]

-

Photolysis: Exposure to ultraviolet (UV) radiation can also induce the formation of tyrosyl radicals.[4][8][9]

Once two tyrosyl radicals are in close proximity, they can couple to form a stable dityrosine bond.[5] This ortho-ortho coupling between the phenol rings of the two tyrosine residues results in a highly stable, covalent cross-link that is resistant to proteolytic degradation.[1][5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]

- 7. Dityrosine - Wikipedia [en.wikipedia.org]

- 8. Dityrosine formation in the proteins of the eye lens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Biological Significance of Dityrosine Cross-links: A Technical Guide

Executive Summary

Dityrosine (DT) is a covalent, carbon-carbon cross-link formed between two tyrosine residues.[1][2] It represents a "dual-nature" biomarker: in healthy physiology, it provides essential structural elasticity to proteins like resilin and elastin; in pathology, it is an irreversible footprint of oxidative stress, heavily implicated in neurodegenerative protein aggregation (Alzheimer’s, Parkinson’s) and atherosclerosis.[1]

This guide analyzes the biochemical mechanisms of DT formation, its dichotomous biological roles, and the precise analytical methodologies required for its detection and quantification. It serves as a blueprint for researchers aiming to modulate DT in drug development or exploit its properties in tissue engineering.[1]

Part 1: Biochemistry and Mechanism of Formation[2]

Dityrosine formation is not a spontaneous reaction; it requires the generation of a tyrosyl radical (

The Radical Pathway

The formation of DT follows a strict radical isomerization mechanism:

-

Radical Generation: A one-electron oxidation of the phenolic hydroxyl group of tyrosine removes a hydrogen atom, creating a tyrosyl radical.[1][3]

-

Isomerization: The radical delocalizes to the ortho position of the phenolic ring (C3).

-

Dimerization: Two C3-centered radicals couple to form a covalent bond.[1]

-

Enolization: The intermediate enolizes to restore aromaticity, resulting in the stable 3,3'-dityrosine structure.

Enzymatic Drivers: The MPO System

In mammalian physiology, the Myeloperoxidase (MPO) system is the primary generator of DT during inflammation. MPO, secreted by neutrophils, utilizes hydrogen peroxide (

Visualization: The MPO-Driven Formation Pathway

Figure 1: The Myeloperoxidase (MPO) pathway converting L-Tyrosine to stable Dityrosine via radical intermediates.[1][2][3][5][6][7][8]

Part 2: Physiological vs. Pathological Roles[1]

Understanding DT requires distinguishing between "programmed" structural cross-linking and "accidental" oxidative damage.

Physiological: Structural Integrity

In native biology, DT acts as a molecular staple, conferring elasticity and resistance to proteolysis.[9]

-

Resilin: The "rubber" protein in arthropods contains high levels of DT, allowing for near-perfect energy storage and release during flight.

-

Fertilization Membranes: In sea urchins (and analogous systems), DT cross-linking hardens the fertilization envelope immediately after sperm entry, preventing polyspermy.

Pathological: The "Velcro" of Aggregation

In disease states, DT locks proteins into toxic oligomers. Because the DT bond is covalent and chemically stable, these aggregates are resistant to degradation by the proteasome.

-

Alzheimer’s Disease (AD): DT cross-links stabilize Amyloid-

(A -

Atherosclerosis: Oxidized LDL (oxLDL) in atherosclerotic plaques is heavily enriched with DT, serving as a marker of MPO activity within the vessel wall.

Visualization: The Pathological Cascade

Figure 2: The cascade of dityrosine-mediated toxicity in neurodegenerative disorders.[1]

Part 3: Analytical Methodologies (The Guide)[1]

Detecting DT is challenging due to potential artifacts formed during sample preparation.[1] The following protocols prioritize self-validation and artifact suppression .

Sample Preparation: Acid Hydrolysis

Critical Insight: Standard acid hydrolysis (6N HCl) destroys Tryptophan but leaves Dityrosine intact.[1] This is a key purification step.[1]

-

Lyophilize protein sample (0.1–1 mg).

-

Resuspend in 6N HCl (gas-phase hydrolysis is preferred to reduce contamination).

-

Incubate at 110°C for 24 hours under vacuum or inert gas (

) to prevent artificial oxidation of tyrosine during heating. -

Dry samples under vacuum centrifugation.

HPLC with Fluorescence Detection (The Gold Standard)

DT has a unique fluorescence signature that shifts with pH.[1] This method is robust for quantification.[1]

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0-10% B (0-5 min), 10-30% B (5-25 min) |

| Flow Rate | 1.0 mL/min |

| Detection (Acidic) | Ex: 285 nm / Em: 405 nm |

| Validation | Shift pH to >9.0; Emission should shift to ~410-420 nm with increased intensity.[1] |

LC-MS/MS: Definitive Identification

For drug development, mass spectrometry provides the necessary structural confirmation.[1]

-

Method: Isotope Dilution LC-MS/MS.[1]

-

Internal Standard: Use

-labeled dityrosine (synthesized via HRP-catalyzed oxidation of -

Target Ion: Monitor the transition of the precursor ion (m/z 361 for native DT) to its characteristic fragment ions.

Visualization: Detection Workflow

Figure 3: Validated workflow for the extraction and identification of dityrosine.

Part 4: Biotechnological Applications

The stability of the DT bond is increasingly exploited in Tissue Engineering .

Resilin-Like Hydrogels

Researchers use photo-induced cross-linking to mimic the mechanical properties of resilin.[1]

-

Mechanism: Ruthenium (Ru(II)) mediated photo-crosslinking.[1][10]

-

Protocol: Recombinant proteins containing tyrosine residues are mixed with

and persulfate, then exposed to visible light.[1] -

Outcome: Rapid formation of DT cross-links creates hydrogels with high resilience (>90% recovery after compression), ideal for vocal fold repair or cartilage scaffolds.[1]

References

-

DiMarco, T., & Giulivi, C. (2007).[1][2][9] Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples.[2][9] Mass Spectrometry Reviews. [Link]

-

Heinecke, J. W., et al. (1993).[1] Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages.[4] Journal of Biological Chemistry. [Link]

-

Partlow, B. P., et al. (2016).[1][2][11] Dityrosine Cross-Linking in Designing Biomaterials. ACS Biomaterials Science & Engineering. [Link][1]

-

Al-Hilaly, Y. K., et al. (2013).[1][2] A central role for dityrosine crosslinking of Amyloid-β in Alzheimer's disease.[1][12] Acta Neuropathologica Communications. [Link][1][13]

-

Souza, J. M., et al. (2000).[1][2] Dityrosine cross-linking promotes formation of stable alpha-synuclein polymers.[1][12] Journal of Biological Chemistry. [Link]

Sources

- 1. Dityrosine - Wikipedia [en.wikipedia.org]

- 2. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Human phagocytes employ the myeloperoxidase-hydrogen peroxide system to synthesize dityrosine, trityrosine, pulcherosine, and isodityrosine by a tyrosyl radical-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Dityrosine Cross-Linking in Designing Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sussex.figshare.com [sussex.figshare.com]

- 13. Dityrosine Crosslinking of Collagen and Amyloid-β Peptides Is Formed by Vitamin B12 Deficiency-Generated Oxidative Stress in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

The Dityrosine Cross-Link: A Biomarker of Structural Integrity and Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dityrosine (DiY) is a post-translationally formed, covalent cross-link between two tyrosine residues that plays a dual role in biology. In many structural proteins, it is a naturally occurring modification essential for conferring mechanical strength, elasticity, and resistance to proteolysis.[1][2] Conversely, its formation is also a hallmark of oxidative stress, where uncontrolled cross-linking can lead to protein aggregation and is implicated in the pathogenesis of numerous age-related and neurodegenerative diseases.[3] This guide provides a comprehensive overview of the natural occurrence of dityrosine in structural proteins, the mechanisms of its formation, its physiological and pathological significance, and the state-of-the-art analytical methodologies for its detection and quantification.

The Biochemistry of Dityrosine Formation

The formation of a dityrosine cross-link is contingent upon the generation of a tyrosyl radical, an intermediate formed by the removal of a hydrogen atom from the hydroxyl group of the tyrosine phenol ring.[2] Once formed, two tyrosyl radicals can undergo an ortho-ortho coupling reaction to form a stable carbon-carbon bond, resulting in the dityrosine structure.[2][4] This process can occur both intramolecularly (within the same polypeptide chain) and intermolecularly (between different polypeptide chains), with the latter often leading to protein dimerization and aggregation.[4][5] There are three primary pathways that generate the initial tyrosyl radical.

Enzymatic Catalysis

Certain enzymes, particularly peroxidases like myeloperoxidase, can catalyze the oxidation of tyrosine residues in the presence of hydrogen peroxide (H₂O₂), leading to controlled dityrosine formation.[6][7] This enzymatic control is crucial for the planned incorporation of dityrosine cross-links into specific structural proteins during their synthesis and maturation.[2]

Photo-oxidation

Exposure to ultraviolet (UV) radiation can induce the formation of tyrosyl radicals, leading to dityrosine cross-linking.[2][4][6] This mechanism is a significant factor in sun-exposed tissues and can contribute to the photo-aging of skin by cross-linking collagen and elastin.

Reactive Oxygen Species (ROS) and Metal-Catalyzed Oxidation (MCO)

Under conditions of oxidative stress, reactive oxygen species (ROS) such as hydroxyl radicals can abstract a hydrogen atom from tyrosine.[2][4] This process can be significantly accelerated by the presence of transition metals like copper (Cu²⁺), which facilitate the generation of ROS.[2] This pathway is non-specific and is the primary mechanism behind the pathological accumulation of dityrosine associated with aging and disease.[3]

Physiological Roles in Structural Proteins

In many organisms, dityrosine cross-links are not accidental byproducts but are integral to the function of key structural proteins, providing stability and unique material properties.[1][2]

Resilin: The Basis of Elasticity

The first documented natural occurrence of dityrosine was in resilin, the rubber-like protein found in the cuticles of insects.[2] The dityrosine cross-links create a stable, three-dimensional network that is responsible for resilin's remarkable elasticity and energy storage capabilities, which are essential for insect flight and jumping.[2]

Extracellular Matrix (ECM) Proteins

Dityrosine is also found in the ECM of vertebrates, contributing to the properties of proteins like collagen and elastin.[2] In these proteins, the cross-links enhance mechanical strength, increase resistance to proteolytic degradation, and contribute to the overall insolubility and stability of tissues.[2][3]

Other Protective and Structural Roles

Dityrosine serves a wide range of other biological functions:

-

Fertilization Envelope: In sea urchin eggs, dityrosine cross-links harden the fertilization membrane, creating a crucial block to polyspermy.[3]

-

Fungal Cell Walls & Spores: It contributes to the structural integrity of fungal cell walls and the resistance of spores to lytic enzymes.[2][3]

-

Insect Cuticles: Beyond resilin, dityrosine is involved in the hardening (sclerotization) of various insect cuticles and egg chorions.[2]

| Protein | Organism/Tissue | Primary Function of Dityrosine Cross-link |

| Resilin | Insects (e.g., locust wing ligament) | High elasticity, energy storage |

| Collagen | Vertebrate connective tissue | Increased mechanical strength and stability |

| Elastin | Vertebrate connective tissue | Contributes to elasticity and structural integrity |

| Cuticlin | Nematodes (e.g., Ascaris suum cuticle) | Structural component providing toughness |

| Fibroin | Insects (e.g., silk) | Enhanced strength and insolubility |

| Keratin | Vertebrates (hair, nails) | Contributes to structural stability |

| Fertilization Envelope Protein | Sea Urchin | Hardening of the membrane to prevent polyspermy |

Table 1: Selected examples of structural proteins where dityrosine cross-links play a key physiological role.

Pathophysiological Implications: Dityrosine as a Biomarker

While beneficial in a controlled context, the uncontrolled formation of dityrosine via oxidative stress is a marker of protein damage and is implicated in several pathologies.[5] This shift from a structural component to a damage marker is central to its interest in drug development.

Protein Aggregation and Neurodegeneration

Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[3] Dityrosine cross-links have been identified in the aggregated proteins that characterize these conditions, such as amyloid-beta (Aβ) and tau in Alzheimer's disease.[2] The formation of these cross-links is believed to stabilize toxic oligomeric species, contributing to neurotoxicity and resistance to cellular clearance mechanisms.[3]

Aging and Age-Related Diseases

The accumulation of oxidatively damaged proteins is a hallmark of aging. Dityrosine levels have been shown to increase with age in various tissues.[2] This accumulation is also associated with specific age-related conditions, including:

-

Cataracts: Dityrosine cross-linking of crystallin proteins in the eye lens leads to opacity and cataract formation.[2]

-

Atherosclerosis: Oxidative damage and dityrosine formation in lipoproteins are implicated in the development of atherosclerotic plaques.[5]

The chemical stability and intrinsic fluorescence of dityrosine make it an excellent long-term biomarker for accumulated oxidative stress over the lifespan of a protein or organism.[8]

Analytical Methodologies

Accurate detection and quantification of dityrosine are critical for both basic research and clinical applications. The choice of method depends on the research question, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly reverse-phase HPLC (RP-HPLC), is the most common method for separating dityrosine from other amino acids in a protein hydrolysate.[8]

-

Causality: The choice of RP-HPLC is based on the ability to achieve high-resolution separation of amino acids based on their hydrophobicity. Dityrosine is significantly more hydrophobic than tyrosine, allowing for excellent separation.

-

Detection:

-

Fluorescence: Dityrosine is naturally fluorescent, with an excitation maximum around 315-325 nm and an emission maximum around 400-420 nm. This property allows for highly sensitive and specific detection without the need for derivatization.[9]

-

Mass Spectrometry (LC-MS/MS): Coupling HPLC to a tandem mass spectrometer provides the highest level of specificity and is considered the gold standard. It allows for unambiguous identification based on mass-to-charge ratio and fragmentation patterns.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for dityrosine quantification but requires derivatization of the amino acids to make them volatile.[8] While sensitive, the additional sample preparation steps can introduce variability.

| Technique | Sample Preparation | Typical Sensitivity | Pros | Cons |

| HPLC-Fluorescence | Acid hydrolysis | Low picomole | High sensitivity, specific fluorescence, no derivatization needed | Potential interference from other fluorescent molecules |

| GC-MS | Acid hydrolysis, derivatization | Picomole | High sensitivity and specificity | Requires derivatization, potential for sample loss |

| LC-MS/MS | Acid hydrolysis | Femtomole to low picomole | Gold standard; highest specificity and sensitivity, structural confirmation | Higher instrument cost and complexity |

Table 2: Comparison of common analytical techniques for dityrosine quantification.

Experimental Protocol: Quantification of Dityrosine by LC-MS/MS

This protocol is a self-validating system, incorporating an internal standard for robust quantification.

1. Reagents and Materials

-

Protein sample

-

6 M Hydrochloric Acid (HCl), sequencing grade

-

Dityrosine standard (for calibration curve)

-

Isotopically labeled dityrosine (e.g., ¹³C₁₈-Dityrosine) as an internal standard (IS)

-

HPLC-grade water and acetonitrile (ACN)

-

Formic acid (FA), LC-MS grade

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Equipment

-

Heating block or oven capable of 110°C

-

Vacuum manifold for SPE

-

HPLC system coupled to a triple quadrupole mass spectrometer

3. Sample Preparation (Hydrolysis)

-

To a known amount of protein (e.g., 100 µg), add a known amount of the internal standard (e.g., 10 pmol ¹³C₁₈-Dityrosine).

-

Causality: Adding the IS at the very beginning accounts for any sample loss or variability during hydrolysis and cleanup, ensuring accurate quantification.

-

-

Add 200 µL of 6 M HCl.

-

Seal the tube under vacuum or flush with nitrogen to prevent oxidation.

-

Incubate at 110°C for 24 hours to completely hydrolyze the protein into constituent amino acids.

-

Cool the sample and evaporate the HCl under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of 0.1% FA in water.

4. Sample Cleanup (SPE)

-

Condition a C18 SPE cartridge with 1 mL of ACN followed by 1 mL of 0.1% FA in water.

-

Load the reconstituted hydrolysate onto the cartridge.

-

Wash with 1 mL of 0.1% FA in water to remove salts and hydrophilic amino acids.

-

Elute the dityrosine and IS with 500 µL of 50% ACN / 0.1% FA.

-

Evaporate the eluate to dryness and reconstitute in 50 µL of the initial mobile phase (e.g., 98% Water/2% ACN/0.1% FA).

5. LC-MS/MS Analysis

-

LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% FA in Water

-

Mobile Phase B: 0.1% FA in ACN

-

Gradient: Start at 2% B, ramp to 50% B over 10 minutes, wash, and re-equilibrate.

-

MS Detection: Use Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation: Monitor at least two specific precursor-product ion transitions for both the native dityrosine and the ¹³C₁₈-Dityrosine internal standard to confirm identity and ensure peak purity.

-

Example Transitions:

-

Dityrosine: m/z 361.1 → m/z 181.1, m/z 361.1 → m/z 136.1

-

¹³C₁₈-Dityrosine IS: m/z 379.1 → m/z 190.1

-

-

6. Data Analysis

-

Generate a standard curve by plotting the ratio of the peak area of the dityrosine standard to the peak area of the IS against the concentration of the standard.

-

Calculate the ratio of the native dityrosine peak area to the IS peak area in the unknown sample.

-

Determine the concentration of dityrosine in the sample by interpolating this ratio onto the standard curve.

Conclusion and Future Directions

The natural occurrence of dityrosine in structural proteins is a testament to its evolutionary utility in creating robust and elastic biomaterials. However, its role as a stable biomarker of oxidative damage provides a critical window into the molecular mechanisms of aging and disease. For researchers and drug development professionals, understanding the dichotomy of this unique cross-link is essential. Future research will likely focus on developing targeted therapies to inhibit pathological dityrosine formation without disrupting its vital physiological functions, as well as refining analytical techniques to detect dityrosine in vivo as an early diagnostic marker for diseases associated with oxidative stress.

References

- Malencik, D. A., & Anderson, S. R. (2003). Dityrosine as a product of oxidative stress and fluorescent probe. Amino Acids, 25(3-4), 233–247.

- Vazquez, J. C., et al. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Analytical Chemistry, 89(10), 5345–5353.

- DiMarco, T., & Giulivi, C. (2007).

-

Maina, M. B., et al. (2021). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Frontiers in Neuroscience, 15, 737275. [Link]

-

Zhu, Y., et al. (2023). Oxidation of tyrosine and formation of dityrosine. ResearchGate. [Link]

-

Al-Hilaly, Y. K., et al. (2021). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Odesa University Clinical Investigations. [Link]

- Maina, M. B., et al. (2021). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Frontiers.

-

Mayer, F., et al. (2014). Dityrosine, a protein product of oxidative stress, as a possible marker of acute myocardial infarctions. PubMed. [Link]

-

Silva, T. A., et al. (2012). Molecular mechanisms of dityrosine cross-linking. ResearchGate. [Link]

-

Wikipedia contributors. (n.d.). Dityrosine. Wikipedia. [Link]

-

Taylor & Francis. (n.d.). Dityrosine – Knowledge and References. Taylor & Francis Online. [Link]

-

Wrońska, M., et al. (2022). Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe. International Journal of Molecular Sciences, 23(15), 8113. [Link]

- Taylor & Francis. (n.d.). Dityrosine. Taylor & Francis Online.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dityrosine cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dityrosine - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

A Technical Guide to the Role of Dityrosine in the Pathogenesis of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] A growing body of evidence implicates oxidative stress as a pivotal, early event in the pathological cascade of AD.[2][3][4] This guide delves into the specific role of dityrosine (DiY), a covalent cross-link formed between two tyrosine residues under oxidative conditions, in the pathogenesis of Alzheimer's disease. Dityrosine serves not only as a stable biomarker of oxidative damage but also actively participates in the aggregation and stabilization of key pathological proteins, Aβ and tau.[1][5] This document provides an in-depth analysis of the mechanisms of dityrosine formation, its multifaceted impact on AD pathology, detailed protocols for its detection, and its potential as a therapeutic target.

Part 1: The Chemical Biology of Dityrosine in the Alzheimer's Brain

Oxidative Stress: The Catalyst for Aberrant Protein Crosslinking

The brain, with its high metabolic rate and lipid-rich environment, is particularly vulnerable to oxidative stress. In Alzheimer's disease, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses leads to widespread damage to lipids, nucleic acids, and proteins.[3] This oxidative environment is a key factor in the post-translational modification of proteins, including the formation of dityrosine cross-links.[1][5] Studies have demonstrated that oxidative stress precedes the hallmark pathological manifestations of AD, suggesting it is a fundamental upstream event.[4]

The Formation of Dityrosine: Mechanisms and Pathological Significance

Dityrosine is formed via the ortho-ortho coupling of two tyrosyl radicals.[1] This process can be initiated by various mechanisms prevalent in the AD brain, including metal-catalyzed oxidation and enzymatic reactions.[1] Transition metals like copper, iron, and zinc, which are found in high concentrations in amyloid plaques, can catalyze the formation of ROS and subsequently dityrosine.[1] Specifically, copper ions (Cu²⁺) can coordinate with Aβ, leading to the production of hydrogen peroxide (H₂O₂) and the generation of tyrosyl radicals on the tyrosine-10 (Y10) residue of Aβ.[1][6] This proximity of radical generation to the Aβ peptide significantly increases the likelihood of dityrosine cross-linking.[1]

The formation of dityrosine is pathologically significant due to the irreversible and stable nature of the covalent bond.[1] This cross-linking can alter protein structure, function, and solubility, contributing to the formation of the highly stable and protease-resistant protein aggregates characteristic of AD.[1][7]

Caption: Mechanism of ROS- and metal-catalyzed dityrosine formation.

Dityrosine's Interaction with Amyloid-Beta and Tau

Dityrosine cross-links have been identified in both Aβ plaques and tau-laden neurofibrillary tangles in the brains of AD patients.[1][5]

-

Amyloid-Beta: The single tyrosine residue at position 10 (Y10) in the Aβ peptide is a key site for dityrosine formation.[1] Dityrosine cross-linking of Aβ has a complex and debated role in aggregation. Some studies suggest it promotes the formation and stabilization of neurotoxic, SDS-resistant Aβ oligomers.[1][8] Other research indicates that while it stabilizes Aβ assemblies, it can slow or even inhibit the formation of mature amyloid fibrils.[1][9] This suggests that dityrosine may trap Aβ in a soluble, oligomeric state, which is considered by many to be the most neurotoxic species.[1]

-

Tau Protein: Dityrosine cross-linking has also been observed in tau protein aggregates.[2] Similar to its effect on Aβ, dityrosine formation in tau can promote the formation of stable oligomers and increase the insolubility of paired helical filaments (PHFs).[2] In vitro studies have shown that dityrosine cross-linking can stabilize pre-formed tau filaments, making them more resistant to degradation.[1] The tyrosine residue at position 310 (Y310), located within the aggregation-prone hexapeptide region of tau, is a likely site for this modification.[1]

Part 2: Pathogenic Mechanisms of Dityrosine-Mediated Neurotoxicity

The presence of dityrosine-crosslinked proteins contributes to neurodegeneration through several mechanisms:

Promotion of Stable, Insoluble Protein Aggregates

The covalent nature of the dityrosine bond renders cross-linked protein aggregates highly stable and resistant to proteolytic degradation.[1][7] This increased stability contributes to the accumulation and persistence of toxic oligomers and insoluble plaques and tangles in the brain.[1]

Impairment of Proteasomal Degradation

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for degrading misfolded and damaged proteins. The bulky and aberrant structures of dityrosine-crosslinked protein oligomers can inhibit their entry into the proteasome, leading to impaired protein clearance and further accumulation of toxic species.

Induction of Pro-inflammatory and Apoptotic Signaling Pathways

Dityrosine-modified Aβ oligomers are potent inducers of neuroinflammation and neuronal cell death. These toxic species can interact with cell surface receptors on microglia and astrocytes, triggering the release of pro-inflammatory cytokines and reactive oxygen species, creating a vicious cycle of oxidative stress and neuroinflammation. Furthermore, these oligomers can disrupt cellular calcium homeostasis and mitochondrial function, leading to the activation of apoptotic pathways and neuronal loss.

Caption: Signaling pathways implicated in dityrosine-induced neurotoxicity.

Part 3: Methodologies for the Detection and Quantification of Dityrosine

The detection and quantification of dityrosine in biological samples are crucial for understanding its role in AD and for its development as a biomarker.[10]

Overview of Analytical Techniques

Several methods are available for the analysis of dityrosine, each with its own advantages and limitations:

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or electrochemical detection, is a sensitive method for quantifying dityrosine in tissue homogenates and fluids after acid hydrolysis.[1][11][12]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) provide high specificity and sensitivity for dityrosine detection and are considered the gold standard for its identification.

-

Immunohistochemistry (IHC): Using specific anti-dityrosine antibodies, IHC allows for the visualization and localization of dityrosine within tissue sections, providing valuable spatial information about its distribution in relation to pathological hallmarks.[1]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput method for quantifying dityrosine in biological fluids like cerebrospinal fluid (CSF) and plasma, making it suitable for clinical studies.

Protocol: Immunohistochemical (IHC) Staining of Dityrosine in Brain Tissue

Principle: This method utilizes a primary antibody specific for dityrosine to detect its presence in formalin-fixed, paraffin-embedded brain tissue sections. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate are used for visualization.

Reagents and Equipment:

-

Formalin-fixed, paraffin-embedded human brain sections (5-10 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody: Mouse anti-dityrosine monoclonal antibody

-

Secondary antibody: Goat anti-mouse IgG H&L (HRP)

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by 100%, 95%, 80%, and 70% ethanol (2 min each), and finally in distilled water.

-

Antigen Retrieval: Heat slides in citrate buffer at 95-100°C for 20-30 minutes. Allow to cool to room temperature.

-

Blocking: Wash sections in PBS and incubate with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the primary anti-dityrosine antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash sections in PBS and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash sections in PBS and apply DAB substrate solution until a brown color develops. Monitor under a microscope to avoid over-staining.

-

Counterstaining: Rinse with distilled water and counterstain with hematoxylin for 30-60 seconds.

-

Dehydration and Mounting: Dehydrate sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Advanced Technique: HPLC with Electrochemical Array Detection

For precise quantification, HPLC with electrochemical array detection (HPLC-ECD) is a powerful technique.[11][12] This method involves the acid hydrolysis of brain tissue to release free amino acids, followed by chromatographic separation and electrochemical detection of dityrosine.[11][12] The protocol requires specialized equipment and expertise in HPLC analysis. A key aspect of this method is the use of an automated injection protocol with a three-injection series for each sample: standards alone, the sample alone, and the sample spiked with standards to ensure accurate peak identification and quantification.[11]

Part 4: Dityrosine as a Biomarker and Therapeutic Target

Clinical Correlation: Dityrosine Levels in AD Progression

Elevated levels of dityrosine have been found in the hippocampus, neocortex, and cerebrospinal fluid of AD patients compared to age-matched controls.[1][11][12] This suggests that dityrosine could serve as a valuable biomarker for oxidative stress and disease progression in AD.[1][10] Its chemical stability makes it an ideal candidate for a reliable and robust biomarker.[1]

Table 1: Dityrosine Levels in Alzheimer's Disease

| Sample Type | Alzheimer's Patients | Healthy Controls | Fold Increase | Reference |

|---|---|---|---|---|

| Hippocampus | Significantly elevated | Baseline | ~5-8x | [11][12] |

| Neocortex | Significantly elevated | Baseline | ~5-8x | [11][12] |

| CSF | Significantly elevated | Baseline | ~5-8x | [11][12] |

| Plasma | Significantly increased | Baseline | Varies |[1] |

Future Directions: Targeting Dityrosine Formation and Toxicity

The involvement of dityrosine in the core pathological processes of AD makes it an attractive therapeutic target. Potential strategies could include:

-

Antioxidant Therapies: Scavenging ROS to prevent the initial formation of tyrosyl radicals.

-

Metal Chelators: Sequestering transition metals like copper to inhibit their catalytic activity in dityrosine formation.

-

Inhibitors of Dityrosine Cross-linking: Developing small molecules that can specifically block the covalent coupling of tyrosyl radicals.

-

Enhancing Proteasomal Degradation: Upregulating the UPS to promote the clearance of dityrosine-crosslinked protein aggregates.

Further research is needed to validate these therapeutic approaches and to fully elucidate the complex role of dityrosine in the pathogenesis of Alzheimer's disease.

References

-

Al-Hilaly, Y. K., et al. (2022). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Frontiers in Neuroscience. [Link]

-

Maina, M. B., et al. (2022). Dityrosine Cross-links are Present in Alzheimer's Disease-derived Tau Oligomers and Paired Helical Filaments (PHF) which Promotes the Stability of the PHF-core Tau (297-391) In Vitro. Journal of Alzheimer's Disease. [Link]

-

Butterfield, D. A., & Halliwell, B. (2019). A Review of Oxidative Stress Products and Related Genes in Early Alzheimer's Disease. Journal of Alzheimer's Disease. [Link]

-

Smith, D. P., et al. (2007). Concentration Dependent Cu2+ Induced Aggregation and Dityrosine Formation of the Alzheimer's Disease Amyloid-β Peptide. Biochemistry. [Link]

-

Engelhardt, F. (2023). The Role of Dityrosine-Formation in Stabilization of Neurotoxic Amyloid-β Oligomers Associated with Alzheimer's Disease. Research Academy for Young Scientists. [Link]

-

Gu, M., et al. (2018). Oxidative Damages on the Alzheimer's Related-Aβ Peptide Alters Its Ability to Assemble. International Journal of Molecular Sciences. [Link]

-

Smith, D. P., et al. (2007). Concentration Dependent Cu2+ Induced Aggregation and Dityrosine Formation of the Alzheimer's Disease Amyloid-β Peptide. ACS Publications. [Link]

-

Maina, M. B., et al. (2022). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Semantic Scholar. [Link]

-

Nishida, Y., et al. (2021). Dityrosine Crosslinking of Collagen and Amyloid-β Peptides Is Formed by Vitamin B12 Deficiency-Generated Oxidative Stress in Caenorhabditis elegans. Antioxidants. [Link]

-

DiMarco, T. S., & Giulivi, C. (2007). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Mass Spectrometry Reviews. [Link]

-

Al-Hilaly, Y. K., et al. (2022). Dityrosine cross-linking and its potential roles in Alzheimer's disease. Frontiers. [Link]

-

Perry, G. (2021). The role of oxidative stress in Alzheimer's disease. VJNeurology. [Link]

-

Maina, M. B., et al. (2022). Dityrosine cross-linking and its potential roles in Alzheimer's disease. ResearchGate. [Link]

-

Hensley, K., et al. (1998). Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation. Journal of Neuroscience. [Link]

-

Maina, M. B., et al. (2022). Dityrosine cross-linking and its potential roles in Alzheimer's disease. OUCI. [Link]

-

Hensley, K., et al. (1998). Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation. Journal of Neuroscience. [Link]

Sources

- 1. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dityrosine Cross-links are Present in Alzheimer's Disease-derived Tau Oligomers and Paired Helical Filaments (PHF) which Promotes the Stability of the PHF-core Tau (297-391) In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of Oxidative Stress Products and Related Genes in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. mdpi.com [mdpi.com]

- 10. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrochemical Analysis of Protein Nitrotyrosine and Dityrosine in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jneurosci.org [jneurosci.org]

Methodological & Application

Application Note: High-Yield In Vitro Synthesis and Purification of Dityrosine Hydrochloride

Abstract & Scope

Dityrosine (3,3'-bityrosine) is a highly fluorescent, stable cross-link formed by the oxidation of tyrosine residues.[1][2] While it serves as a critical biomarker for oxidative stress (e.g., in atherosclerosis, Alzheimer's), its synthesis in high purity is often hindered by over-oxidation (polymerization) and difficult separation from the monomer.[1]

This Application Note details a robust, scalable protocol for the enzymatic synthesis of o,o'-dityrosine using Horseradish Peroxidase (HRP), followed by a purification workflow specifically designed to isolate the hydrochloride salt form . This protocol utilizes a borate-complexation strategy to arrest the reaction at the dimer stage, significantly improving yield compared to standard oxidative coupling.[1]

Mechanism of Action

The synthesis relies on the generation of tyrosyl radicals by the HRP/H

DOT Diagram: Reaction Mechanism & Borate Stabilization[1]

Figure 1: Mechanistic pathway of HRP-mediated dityrosine synthesis.[1][4] The borate complexation step (grey) is critical for preventing polymerization.[1]

Materials & Reagents

| Reagent | Grade/Spec | Purpose |

| L-Tyrosine | ≥99% (HPLC) | Substrate |

| Horseradish Peroxidase (HRP) | Type II or VI (~200-300 U/mg) | Catalyst |

| Hydrogen Peroxide (H | 30% w/w solution | Oxidant |

| Sodium Borate (Borax) | ACS Reagent | Buffer & Stabilizer |

| Hydrochloric Acid (HCl) | 6N and 0.1N | Quenching & Salt Formation |

| Solid Phase Extraction (SPE) | C18 Prep Column or Resin | Purification |

| Mobile Phase A | 0.1% TFA in Water | HPLC/SPE Wash |

| Mobile Phase B | Acetonitrile | HPLC/SPE Elution |

Experimental Protocol

Phase A: Enzymatic Synthesis (Borate-Protected)[1]

Rationale: The reaction is performed at pH 9.[1]0. At this pH, the phenolic hydroxyls are partially ionized, facilitating radical formation, while the borate ions immediately complex the forming dityrosine.[1]

-

Buffer Preparation: Prepare 100 mL of 0.2 M Sodium Borate buffer , adjusted to pH 9.0 with NaOH.

-

Substrate Solubilization: Dissolve L-Tyrosine (181 mg, 1.0 mmol) in the borate buffer. Stir gently until fully dissolved.

-

Note: Tyrosine solubility is limited in water but dissolves well at pH 9.0.[1]

-

-

Enzyme Addition: Add HRP (2 mg, ~500 Units) to the reaction mixture.

-

Oxidative Initiation: Prepare a dilute H

O -

Incubation: Stir the reaction at room temperature (25°C) for 3 hours. The solution will turn a yellow/amber color, indicating dityrosine formation.[1]

Phase B: Quenching & Acidification[1]

-

Termination: Acidify the reaction mixture to pH ~1.5 by dropwise addition of 6N HCl .

-

Clarification: Centrifuge at 10,000 x g for 15 minutes to remove precipitated HRP and any insoluble polymers. Collect the supernatant.

Phase C: Purification & Hydrochloride Salt Formation[1]

Rationale: We use Reversed-Phase (C18) chromatography to separate the polar monomer (Tyrosine) from the more hydrophobic dimer (Dityrosine).[1] The final elution and drying with HCl yields the hydrochloride salt.

-

Column Loading: Load the acidic supernatant onto a pre-conditioned C18 Prep-Sep column (or a preparative HPLC C18 column).[1]

-

Washing (Remove Monomer): Wash the column with 5 column volumes (CV) of 0.1% HCl in Water .

-

Elution: Elute the Dityrosine using a gradient of 5% to 20% Acetonitrile in 0.1% HCl.

-

Detection: Monitor Absorbance at 280 nm and 315 nm. Collect fractions with high A315/A280 ratio.

-

-

Salt Isolation: Pool the dityrosine-containing fractions.

-

Lyophilization: Freeze and lyophilize the pooled fractions.

-

Result: The presence of HCl in the eluent ensures the final powder is Dityrosine·2HCl (Dityrosine Dihydrochloride).[1]

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for dityrosine hydrochloride synthesis.

Quality Control & Characterization

To validate the synthesis, compare the product against the following specifications.

Quantitative Data Table

| Parameter | Method | Expected Value (Dityrosine HCl) | Notes |

| UV Absorbance (Acidic) | UV-Vis (0.1 M HCl) | Shifted from Tyr (275 nm) | |

| UV Absorbance (Basic) | UV-Vis (0.1 M NaOH) | Bathochromic shift due to phenolate resonance | |

| Fluorescence | Fluorometer (pH 9) | Ex: 325 nm / Em: 410 nm | Highly specific blue fluorescence |

| Purity | HPLC (C18, 280nm) | > 95% | Monomer elutes earlier |

| Appearance | Visual | Off-white to pale yellow powder | Hygroscopic |

Self-Validating Check

The "Acid-Base Shift" Test: Dissolve a small amount of product in water.[1]

-

Add 1 drop of 1M HCl: Solution should be colorless/faint.[1] Absorbance max at 285 nm.[1]

-

Add 1 drop of 1M NaOH: Solution should glow bright blue under UV light (365 nm lamp). Absorbance max shifts to 315 nm.[1] If this shift does not occur, the product is not dityrosine.

Troubleshooting & Optimization

-

Low Yield: Often caused by adding H

O -

Impurity (Monomer): If L-Tyrosine persists, increase the wash volume of 0.1% HCl during the C18 step. Tyrosine is much more polar than dityrosine and should wash off easily.[1]

-

Brown Discoloration: Indicates polymerization (melanin formation).[1] This suggests the borate buffer was old or pH drifted below 8.[1]5. Ensure pH is strictly 9.0 during synthesis.[1]

References

-

Malencik, D. A., & Anderson, S. R. (2003). Dityrosine as a product of oxidative stress and fluorescent probe.[1][6][7][8] Amino Acids, 25(3-4), 233–247.[1][7] Link

-

Amadò, R., Aeschbach, R., & Neukom, H. (1984). Dityrosine: In vitro production and characterization.[1] Methods in Enzymology, 107, 377-388.[1][9] Link

-

Heinecke, J. W., et al. (1993). Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages.[1][3][10] Journal of Biological Chemistry, 268(6), 4069-4077.[1][3] Link

-

Giulivi, C., & DiMarco, T. (2018). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples.[1] Mass Spectrometry Reviews. Link

Sources

- 1. Dityrosine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Detection of Dityrosine in Protein Samples Using Monoclonal Antibody (Clone 1C3) by Western Blot

Abstract & Introduction

Oxidative stress results in the modification of proteins, lipids, and DNA. Among these modifications, the formation of dityrosine (DT) is a specific and stable biomarker of cumulative oxidative damage. Unlike reversible modifications (e.g., S-nitrosylation), dityrosine represents a covalent carbon-carbon cross-link between two tyrosine residues, formed primarily by tyrosyl radicals generated by reactive oxygen species (ROS), metal-catalyzed oxidation, or peroxidase activity.

While polyclonal antibodies exist, they often suffer from batch-to-batch variability and cross-reactivity with nitrotyrosine or phosphotyrosine. This guide focuses on the application of the Monoclonal Antibody Clone 1C3 , widely recognized as the gold standard for specific dityrosine detection.

Key Advantages of Clone 1C3:

-

High Specificity: Negligible cross-reactivity with nitrotyrosine, chlorotyrosine, or unoxidized tyrosine.

-

Stability: Detects the covalent cross-link which survives reducing conditions (DTT/

-mercaptoethanol) in SDS-PAGE. -

Versatility: Applicable in Western Blot (WB), ELISA, and Immunohistochemistry (IHC).

Mechanism of Dityrosine Formation

Understanding the mechanism is vital for interpreting Western Blot results. Dityrosine is not added enzymatically like a phosphate group; it is the result of a radical attack.

Figure 1: Dityrosine Formation Pathway

Application Note & Protocol: Detection of Dityrosine as a Biomarker of Oxidative Stress Using Fluorescence Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Dityrosine, a fluorescent product of tyrosine oxidation, serves as a key biomarker for oxidative stress and protein cross-linking in biological systems and pharmaceutical formulations. Its detection and quantification are crucial for understanding disease pathogenesis and ensuring the stability of protein-based drugs. This document provides a comprehensive guide to the principles and a detailed protocol for the detection of dityrosine using fluorescence spectroscopy. We delve into the causality behind experimental choices, offer a self-validating protocol, and provide authoritative references to ensure scientific integrity.

Introduction: The Significance of Dityrosine

Dityrosine is formed through the covalent linkage of two tyrosine residues, a process often initiated by reactive oxygen species (ROS) or enzymatic action.[1][2][3] This cross-linking can occur both intramolecularly and intermolecularly, leading to protein aggregation and altered protein function.[2] As a stable end-product of oxidative damage, the presence of dityrosine is implicated in a range of pathological conditions, including neurodegenerative diseases and aging.[4][5] In the pharmaceutical industry, the formation of dityrosine in protein therapeutics is a critical quality attribute, as it can indicate instability and potential immunogenicity.

Fluorescence spectroscopy is a highly sensitive and non-destructive technique that is well-suited for the detection of dityrosine due to its intrinsic fluorescent properties.[2][6][7] This method relies on the principle that dityrosine absorbs light at a specific wavelength and subsequently emits light at a longer wavelength. The intensity of this emitted light is proportional to the concentration of dityrosine, allowing for its quantification.

The Underlying Science: Principles of Dityrosine Fluorescence

The formation of dityrosine creates a unique fluorophore with distinct spectral characteristics. The process begins with the generation of tyrosyl radicals, which then couple to form the stable dityrosine dimer.[3][6]

Spectral Properties of Dityrosine

The fluorescence of dityrosine is characterized by a specific excitation and emission profile. While the exact wavelengths can be influenced by the local chemical environment (e.g., pH, solvent polarity), the generally accepted spectral properties are as follows:

| Spectral Parameter | Wavelength Range (nm) | Key References |

| Excitation Maximum | ~315 - 325 nm | [1][5][7] |

| Emission Maximum | ~400 - 420 nm | [1][4][7][8][9] |

It is crucial to distinguish the dityrosine signal from the intrinsic fluorescence of monomeric tyrosine, which has an excitation maximum around 275 nm and an emission maximum around 303 nm.[10]

The Jablonski Diagram and Fluorescence

The phenomenon of fluorescence is best explained by the Jablonski diagram.

Caption: A simplified Jablonski diagram illustrating the processes of light absorption and emission in fluorescence.

Instrumentation for Dityrosine Detection

A spectrofluorometer is the primary instrument for measuring dityrosine fluorescence.[11] The core components of a suitable system are outlined below.

Caption: Schematic of a typical spectrofluorometer setup for dityrosine detection.

Key Components and Their Rationale:

-

Light Source: A high-intensity light source, such as a Xenon arc lamp, is required to provide a continuous spectrum of light, allowing for the selection of the specific excitation wavelength for dityrosine.[12]

-

Excitation Monochromator: This component isolates the desired excitation wavelength (around 315-325 nm) from the broadband light source. This specificity is crucial to excite dityrosine selectively and minimize the excitation of other fluorophores.[13][14]

-

Sample Holder: A quartz cuvette is essential for measurements in the UV-visible range, as glass and plastic cuvettes can absorb the excitation light and may also fluoresce.[8] The standard path length is 1 cm.

-

Emission Monochromator: Positioned at a 90-degree angle to the excitation light path to minimize the detection of scattered light (Raman and Rayleigh scattering), this monochromator selects the emitted fluorescence from the sample (around 400-420 nm) before it reaches the detector.[12]

-

Detector: A photomultiplier tube (PMT) is commonly used due to its high sensitivity in detecting the low levels of light emitted during fluorescence.[15]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the detection of dityrosine in a protein sample.

Materials and Reagents

-

Protein sample of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-purity water

-

Quartz fluorescence cuvettes (1 cm path length)

-

Spectrofluorometer

Sample Preparation: The "Why" Behind the "How"

Proper sample preparation is critical for accurate and reproducible results.

-

Buffer Selection: A phosphate buffer at or near physiological pH (e.g., PBS, pH 7.4) is recommended as the pKa of the phenolic group of dityrosine is around 7.25.[3] The ionization state of dityrosine can affect its absorption and fluorescence properties.[1] Therefore, maintaining a consistent and appropriate pH is essential for reproducible measurements.

-

Protein Concentration: The optimal protein concentration should be determined empirically. A starting concentration in the range of 0.1 - 1.0 mg/mL is often suitable.

-

Rationale: At very high concentrations, the "inner filter effect" can occur, where the excitation light is absorbed by the sample before it can penetrate the entire cuvette, and the emitted light can be reabsorbed by other sample molecules. This leads to a non-linear relationship between fluorescence intensity and concentration. Conversely, at very low concentrations, the signal may be too weak to detect accurately.

-

-

Clarity of the Solution: Ensure the sample is free of particulates and aggregates by centrifugation or filtration (using a low protein-binding filter, e.g., 0.22 µm PVDF).

-

Rationale: Particulates can cause light scattering, which can interfere with the fluorescence measurement and lead to artificially high readings.

-

Instrument Setup and Measurement

-

Power On and Warm-up: Turn on the spectrofluorometer and the light source. Allow the instrument to warm up for at least 30 minutes to ensure lamp stability.

-

Set Excitation and Emission Wavelengths:

-

Optimize Slit Widths:

-

Start with excitation and emission slit widths of 5 nm.

-

Rationale: Slit width controls the spectral bandpass. Narrower slits provide better spectral resolution but lower signal intensity. Wider slits increase the signal but can reduce resolution and increase the risk of detecting interfering signals. The goal is to find a balance that provides a good signal-to-noise ratio without sacrificing specificity.

-

-

Blank Measurement:

-

Fill a clean quartz cuvette with the buffer used for your sample (e.g., PBS).

-

Place the cuvette in the sample holder and record the fluorescence intensity. This is your "blank" or "background" reading.

-

Rationale: The buffer and the cuvette itself may have some intrinsic fluorescence or scattering that needs to be subtracted from the sample reading.

-

-

Sample Measurement:

-

Carefully replace the blank cuvette with the cuvette containing your protein sample.

-

Record the fluorescence intensity.

-

-

Emission Scan (for Confirmation):

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for dityrosine detection.

Data Analysis and Interpretation

-

Background Subtraction: Subtract the fluorescence intensity of the blank from the fluorescence intensity of your sample. This corrected value represents the fluorescence signal from your protein sample.

-

Qualitative Analysis: The presence of a distinct emission peak around 400-420 nm when excited at 315-325 nm is a strong indicator of dityrosine formation.

-

Quantitative Analysis: For quantitative measurements, a standard curve can be generated using known concentrations of a dityrosine standard. However, pure dityrosine standards are not always readily available. An alternative is to express the results as relative fluorescence units (RFU) or to use a well-characterized dityrosinated protein as a reference.

Troubleshooting and Considerations

| Issue | Potential Cause | Recommended Solution |

| Low Signal-to-Noise Ratio | - Low protein concentration- Inappropriate slit widths | - Increase protein concentration (be mindful of the inner filter effect)- Increase slit widths (e.g., to 10 nm), but be aware of potential loss of resolution |

| High Background Fluorescence | - Contaminated buffer or cuvette- Presence of other fluorescent compounds in the sample | - Use high-purity reagents and thoroughly clean cuvettes- If possible, purify the protein sample further. Consider using techniques like HPLC with fluorescence detection for complex mixtures.[5][7][16] |

| Inconsistent Readings | - Lamp instability- Temperature fluctuations- Photobleaching | - Ensure the instrument is properly warmed up- Use a temperature-controlled sample holder if available- Minimize the exposure of the sample to the excitation light |

| No Peak in the Expected Region | - Absence of dityrosine- Instrument settings are incorrect | - Verify the formation of dityrosine using an alternative method if possible (e.g., mass spectrometry).[17]- Double-check all instrument parameters (wavelengths, slit widths) |

Conclusion

Fluorescence spectroscopy offers a rapid, sensitive, and valuable tool for the detection of dityrosine. By understanding the principles behind the technique and carefully controlling experimental parameters, researchers can obtain reliable and reproducible data on this important marker of oxidative stress. This protocol serves as a robust starting point for the implementation of dityrosine detection in both basic research and pharmaceutical development settings.

References

-

Bio-protocol. (n.d.). UV and Fluorescence detection of Dityrosine. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Dityrosine – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Detection methods of dityrosine. Retrieved from [Link]

-

ResearchGate. (n.d.). Dityrosine fluorescence measurements. Retrieved from [Link]

-

LibreTexts Chemistry. (2013). Fluorescence Emission Spectrum for Tyrosine. Retrieved from [Link]

-

PubMed Central. (2022). Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe. Retrieved from [Link]

-

PubMed. (n.d.). Dityrosine as a Product of Oxidative Stress and Fluorescent Probe. Retrieved from [Link]

-

ResearchGate. (n.d.). Dityrosine as a product of oxidative stress and fluorescent probe. Retrieved from [Link]

-

ACS Publications. (2017). Characterization and Identification of Dityrosine Cross-Linked Peptides Using Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2015). How can I identify dityrosine using other means than fluorescence?. Retrieved from [Link]

-

PubMed. (n.d.). Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. Retrieved from [Link]

-

Wikipedia. (n.d.). Dityrosine. Retrieved from [Link]

-

ResearchGate. (n.d.). Monitoring dityrosine and tyrosine fluorescence during Aβ42 assembly. Retrieved from [Link]

-

Ibsen Photonics. (2024). Guide to Fluorescence spectroscopy instrumentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 15.2: Instruments for Measuring Fluorescence and Phosphorescence. Retrieved from [Link]

-

Slideshare. (n.d.). Flourescence spectroscopy- instrumentation and applications. Retrieved from [Link]

-

Edinburgh Instruments. (2024). What is a Fluorescence Spectrometer?. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Dityrosine as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: Dityrosine as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. asdlib.org [asdlib.org]

- 11. edinst.com [edinst.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ossila.com [ossila.com]

- 14. Flourescence spectroscopy- instrumentation and applications | PDF [slideshare.net]

- 15. ibsen.com [ibsen.com]

- 16. researchgate.net [researchgate.net]

- 17. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Detection of o,o'-Dityrosine in Biological Fluids via Isotope-Dilution LC-MS/MS

[1][2]

Abstract & Clinical Significance

o,o'-Dityrosine (DiTyr) is a stable, covalent cross-link formed between two tyrosine residues. Unlike other oxidative stress markers (e.g., lipid peroxides) that degrade rapidly, DiTyr is chemically stable and resistant to proteolysis, making it a "cumulative history" record of oxidative protein damage.

Elevated DiTyr levels in urine, plasma, and cerebrospinal fluid (CSF) are implicated in the pathogenesis of Alzheimer’s disease , atherosclerosis , and acute inflammation . However, its analysis is complicated by low endogenous abundance (nM range) and the potential for artifactual formation during sample preparation.

This guide details a robust LC-MS/MS protocol using Stable Isotope Dilution (SID) to quantify DiTyr, specifically addressing the critical "artifact trap" during acid hydrolysis.

Biological Mechanism & Formation Pathway[2][3]

DiTyr is not formed enzymatically in most mammalian tissues (except in specific structural proteins like collagen) but rather through stochastic free radical attack.

Figure 1: Mechanism of Dityrosine formation via tyrosyl radical dimerization under oxidative stress conditions.[1]

Sample Preparation Protocols

The "Artifact Trap": A Critical Warning

STOP & READ: The most common failure mode in DiTyr analysis is the artificial generation of dityrosine during acid hydrolysis. If air (oxygen) is present in the hydrolysis tube, the high temperature (110°C) and acid will convert native Tyrosine into Dityrosine, leading to massive overestimation (false positives).

Solution: You must use a radical scavenger (Phenol) and an inert atmosphere.

Protocol A: Hydrolysis (For Total Dityrosine)

Target: Urine or Plasma proteins.[2][1][3]

-

Aliquot: Transfer 100 µL of biological fluid (Urine/Plasma) to a heavy-walled glass hydrolysis tube.

-

Internal Standard Spike: Add 10 µL of

C-

Note: Adding IS before hydrolysis controls for recovery losses during the harsh heating step.

-

-

Acidification: Add 100 µL of 6N HCl containing 0.1% to 1% (w/v) Phenol .

-

Deoxygenation (Crucial):

-

Hydrolysis: Incubate at 110°C for 24 hours .

-

Drying: Evaporate HCl under a stream of nitrogen or using a SpeedVac. Reconstitute in 200 µL of 0.1% Formic Acid in Water.

Protocol B: Solid Phase Extraction (SPE) Cleanup

Why: Hydrolysates are dirty.[1] Direct injection will suppress ionization.[1]

Cartridge: C18 or Polymeric Reversed-Phase (e.g., Strata-X or Oasis HLB), 30 mg/1 mL.[1]

| Step | Solvent / Action | Purpose |

| 1. Condition | 1 mL Methanol | Activate sorbent ligands. |

| 2.[1] Equilibrate | 1 mL 0.1% Formic Acid (aq) | Prepare for aqueous sample. |

| 3. Load | Apply Reconstituted Sample | Bind DiTyr to column.[1] |

| 4. Wash | 1 mL 5% Methanol in 0.1% FA | Remove salts and bulk polar interference. |

| 5. Elute | 500 µL 80% Methanol in 0.1% FA | Release DiTyr. |

| 6. Dry/Recon | Dry under N2; Recon in 100 µL Mobile Phase A. | Concentrate analyte.[1] |

LC-MS/MS Methodology

Chromatographic Conditions

Dityrosine is polar but retains well on C18.[1] However, separation from native Tyrosine (which is present at 1000x higher concentrations) is essential to prevent source saturation.

-

System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

-

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex F5 (PFP) for enhanced aromatic selectivity.

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min[1]

-

Injection Vol: 5-10 µL

Table 1: LC Gradient Profile

| Time (min) | % B | Description |

|---|---|---|

| 0.0 | 2 | Initial Hold (Loading) |

| 1.0 | 2 | Start Gradient |

| 6.0 | 40 | Elution of DiTyr (approx. 4-5 min) |

| 6.1 | 95 | Wash Column |

| 8.0 | 95 | End Wash |

| 8.1 | 2 | Re-equilibration |

| 10.0 | 2 | End Run |[1]

Mass Spectrometry Parameters

-

Ionization: ESI Positive Mode

-

Detection: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | CE (V) | Role |

|---|---|---|---|---|

| o,o'-Dityrosine | 361.1 | 315.1 | 25 | Quantifier (-HCOOH) |

| 361.1 | 273.1 | 35 | Qualifier |

|

*Note: Precursor mass depends on the specific isotope label used (e.g.,

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample collection to data processing.

Results Interpretation & QC

Expected Ranges

-

Urine: 1 – 100 nM (often normalized to creatinine: ~10 µmol/mol creatinine).

-

Plasma: < 50 nM (Trace levels; enrichment often required).

Troubleshooting Guide

-

High Background/Interference: If the 361->315 transition shows high noise, ensure the Phenol was removed during the SPE wash step or drying step. Phenol residues can suppress ionization.[1]

-

Peak Tailing: DiTyr contains two amine and two carboxylic acid groups. Ensure mobile phase pH is controlled (0.1% Formic Acid is usually sufficient, but 0.2% may sharpen peaks).

-

Linearity: The method should be linear from 1 nM to 1000 nM (

).

References

-

Orhan, H., et al. (2004). "Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry." Journal of Chromatography B.

-

DiMarco, T. & Giulivi, C. (2007). "Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples."[6] Mass Spectrometry Reviews.

-

Kato, Y., et al. (1998). "Immunochemical detection of dityrosine in lipofuscin pigments in the aged human brain." FEBS Letters.

-

Atwood, C.S., et al. (2004). "Copper-mediated aggregation of Alzheimer's amyloid-beta peptide is prevented by dityrosine cross-linking."[1] Journal of Biological Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry. A comparison with ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. yorkhospitals.nhs.uk [yorkhospitals.nhs.uk]

- 4. Dityrosine cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

in vitro generation of dityrosine cross-links using Cu2+/H2O2

Application Note & Protocol

Topic: In Vitro Generation of Dityrosine Cross-Links Using a Copper(II)/Hydrogen Peroxide (Cu²⁺/H₂O₂) System

Audience: Researchers, scientists, and drug development professionals engaged in studies of oxidative stress, protein aggregation, and biomaterial engineering.

Preamble: The Significance of Dityrosine Cross-Linking

Dityrosine (DiY) is a covalent bond formed between two tyrosine residues, creating a highly stable, protease-resistant protein modification.[1][2] Its presence is a key biomarker for oxidative stress and has been implicated in the pathogenesis of numerous age-related and neurodegenerative diseases, including Alzheimer's and Parkinson's disease, where it is found in protein aggregates like amyloid-β plaques.[3][4][5] The ability to reliably generate dityrosine cross-links in vitro is crucial for studying the mechanisms of protein damage, developing models of disease, and engineering novel biomaterials with enhanced structural integrity.

This guide provides a comprehensive overview and a field-proven protocol for inducing dityrosine cross-linking in proteins and peptides using a metal-catalyzed oxidation (MCO) system composed of copper(II) ions (Cu²⁺) and hydrogen peroxide (H₂O₂). This system offers a robust and controllable method to mimic oxidative conditions found in vivo.[3][4]

The Chemistry of Copper-Catalyzed Tyrosine Oxidation

The formation of dityrosine via the Cu²⁺/H₂O₂ system is a multi-step radical-mediated process. Understanding this mechanism is fundamental to experimental design and troubleshooting. The process is initiated by the generation of highly reactive oxygen species (ROS).

Core Causality: The central principle is the copper-catalyzed decomposition of hydrogen peroxide, which generates potent oxidizing agents. Copper is particularly efficient in this role compared to other transition metals.[6] The reaction proceeds as follows:

-

Reduction of Copper: A reducing agent, which can be the peptide/protein itself or a sacrificial reductant in the buffer, reduces Cu²⁺ to its cuprous state, Cu¹⁺.

-

Fenton-like Reaction: The generated Cu¹⁺ reacts with H₂O₂ in a Fenton-like reaction to produce a highly reactive hydroxyl radical (•OH) or a related copper-oxo species.[7][8]

-

Tyrosyl Radical Generation: The hydroxyl radical abstracts a hydrogen atom from the phenolic group of a tyrosine residue, creating a resonance-stabilized tyrosyl radical.[5][9]

-

Radical Coupling: Two tyrosyl radicals then undergo an ortho-ortho coupling reaction to form a stable, fluorescent dityrosine cross-link.[5][9]